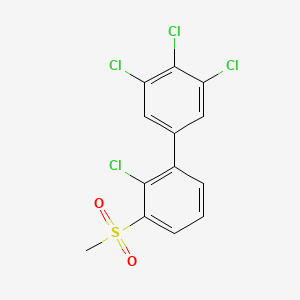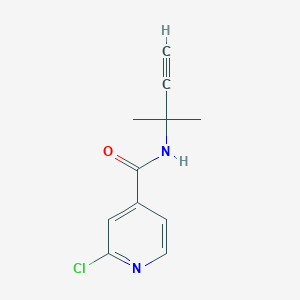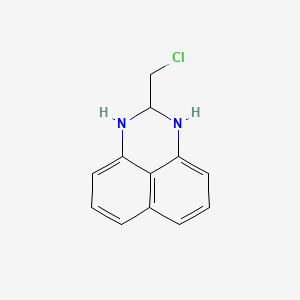![molecular formula C12H26OSSi B12552601 Silane, [[1-[(1,1-dimethylethyl)thio]ethenyl]oxy]triethyl- CAS No. 189132-65-8](/img/structure/B12552601.png)
Silane, [[1-[(1,1-dimethylethyl)thio]ethenyl]oxy]triethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, [[1-[(1,1-dimethylethyl)thio]ethenyl]oxy]triethyl- is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a silane group bonded to an ethenyl group, which is further substituted with a 1,1-dimethylethylthio group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [[1-[(1,1-dimethylethyl)thio]ethenyl]oxy]triethyl- typically involves the reaction of triethylsilane with a suitable ethenyl derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of Silane, [[1-[(1,1-dimethylethyl)thio]ethenyl]oxy]triethyl- may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process. The compound is typically purified through distillation or chromatography to remove any impurities and achieve the desired specifications.
Analyse Chemischer Reaktionen
Types of Reactions
Silane, [[1-[(1,1-dimethylethyl)thio]ethenyl]oxy]triethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethenyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of Silane, [[1-[(1,1-dimethylethyl)thio]ethenyl]oxy]triethyl- can yield sulfoxides or sulfones, while reduction can produce the corresponding ethyl-substituted silane.
Wissenschaftliche Forschungsanwendungen
Silane, [[1-[(1,1-dimethylethyl)thio]ethenyl]oxy]triethyl- has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent or in the development of new pharmaceuticals.
Industry: The compound is used in the production of advanced materials, such as coatings, adhesives, and sealants, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of Silane, [[1-[(1,1-dimethylethyl)thio]ethenyl]oxy]triethyl- involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Silane, [[1-[(1,1-dimethylethyl)thio]ethenyl]oxy]triethyl- can be compared with other similar organosilicon compounds, such as:
Silane, [[1-[(1,1-dimethylethyl)thio]ethenyl]oxy]trimethyl-: This compound has a similar structure but with trimethyl groups instead of triethyl groups.
Silane, [[1-[(1,1-dimethylethyl)thio]ethenyl]oxy]tripropyl-: This compound has tripropyl groups instead of triethyl groups.
The uniqueness of Silane, [[1-[(1,1-dimethylethyl)thio]ethenyl]oxy]triethyl- lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
189132-65-8 |
|---|---|
Molekularformel |
C12H26OSSi |
Molekulargewicht |
246.49 g/mol |
IUPAC-Name |
1-tert-butylsulfanylethenoxy(triethyl)silane |
InChI |
InChI=1S/C12H26OSSi/c1-8-15(9-2,10-3)13-11(4)14-12(5,6)7/h4,8-10H2,1-3,5-7H3 |
InChI-Schlüssel |
YYBXDJYRTGHBJF-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Si](CC)(CC)OC(=C)SC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


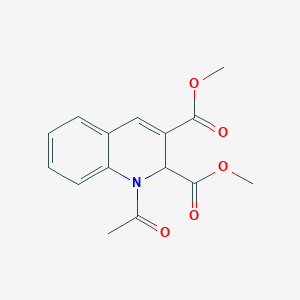
![3-Amino-5-[(pentyloxy)carbonyl]benzoate](/img/structure/B12552533.png)

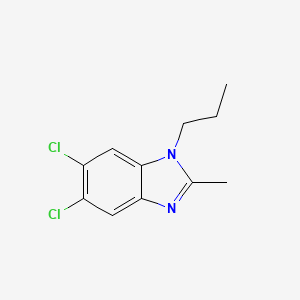
![1,1'-[2,2-Bis(azidomethyl)propane-1,3-diyl]dibenzene](/img/structure/B12552569.png)
![2-{2-[(Oxan-2-yl)sulfanyl]-2,2-diphenylethyl}pyridine](/img/structure/B12552580.png)
![Oxalic acid;1,3,8-trimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B12552581.png)
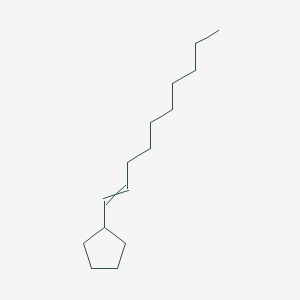
![3-[Bis(2-chloroethyl)aminomethyl]-5-[[4-[bis(2-chloroethyl)amino]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12552589.png)
